N'-(1-(2-Furyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide
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Overview
Description
N’-(1-(2-Furyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is a complex organic compound that belongs to the class of pyrazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(1-(2-Furyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide typically involves the condensation of a hydrazide with an aldehyde or ketone. The reaction is usually carried out in the presence of an acid or base catalyst under reflux conditions. The specific reagents and conditions can vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, yield, and safety. This might include the use of continuous flow reactors, automated systems, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N’-(1-(2-Furyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield hydrazine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and organometallic compounds.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield pyrazole oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N’-(1-(2-Furyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.
Comparison with Similar Compounds
Similar Compounds
- N’-(1-(2-Furyl)ethylidene)-3-(4-methylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(1-(2-Thienyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide
- N’-(1-(2-Furyl)ethylidene)-3-(4-isopropylphenyl)-1H-pyrazole-5-carbohydrazide
Uniqueness
N’-(1-(2-Furyl)ethylidene)-3-(4-isobutylphenyl)-1H-pyrazole-5-carbohydrazide is unique due to its specific structural features, which may confer distinct biological activities and chemical reactivity compared to similar compounds. Its unique combination of functional groups allows for specific interactions with molecular targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C20H22N4O2 |
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Molecular Weight |
350.4 g/mol |
IUPAC Name |
N-[(E)-1-(furan-2-yl)ethylideneamino]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C20H22N4O2/c1-13(2)11-15-6-8-16(9-7-15)17-12-18(23-22-17)20(25)24-21-14(3)19-5-4-10-26-19/h4-10,12-13H,11H2,1-3H3,(H,22,23)(H,24,25)/b21-14+ |
InChI Key |
UXLXZJYXCWANOC-KGENOOAVSA-N |
Isomeric SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C(\C)/C3=CC=CO3 |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=C(C)C3=CC=CO3 |
Origin of Product |
United States |
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